molecular formula C20H41N5O7 B013991 Gentamicin C2a CAS No. 59751-72-3

Gentamicin C2a

Katalognummer B013991
CAS-Nummer: 59751-72-3
Molekulargewicht: 463.6 g/mol
InChI-Schlüssel: XUFIWSHGXVLULG-BSBKYKEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of gentamicin C2a involves microbial biosynthesis pathways that have been optimized over decades. Strain improvement techniques such as UV and chemical mutagenesis have been employed to enhance the production efficiency of Micromonospora strains. The biosynthesis of this compound is influenced by various nutritional and environmental parameters, and its production is a subject of ongoing research aiming to increase yield and efficiency through biotechnological advancements (Kumar, Himabindu, & Jetty, 2008).

Wissenschaftliche Forschungsanwendungen

Pharmakokinetik bei gesunden und infizierten Ferkeln

Gentamicin, ein Aminoglykosid-Antibiotikum, ist eine Mischung aus therapeutisch aktiven C1-, C1a-, C2- und anderen Nebenkomponenten. Es wird seit Jahrzehnten bei Schweinen und anderen Tierarten eingesetzt . Eine Studie untersuchte die Pharmakokinetik von Gentamicin nach einer Einzeldosis intramuskulär bei gesunden Ferkeln und Ferkeln, die intranasal mit Actinobacillus pleuropneumoniae und Pasteurella multocida koinfiziert waren . Es wurde festgestellt, dass die Gentamicin-Exposition bei den infizierten Ferkeln niedriger war als bei den gesunden Ferkeln .

Pharmakokinetik bei Neugeborenen

Gentamicin ist ein häufig verwendetes Antibiotikum bei Neugeborenen . Seine Bestandteile C1, C1a, C2, C2a und C2b können unterschiedliches nephrotoxisches Potenzial haben . Eine Studie zielte darauf ab, die Pharmakokinetik und das nephrotoxische Potenzial von Gentamicin-Komponenten in einem gemeinsamen Modell bei Neugeborenen zu beschreiben . Die Clearance von C1 wurde als geringer als die Clearances von C1a und C2/C2a/C2b festgestellt .

Nephrotoxiches Potenzial bei Neugeborenen

Eine Studie bewertete das nephrotoxische Potenzial von Gesamtgentamicin, C1, C1a und C2/C2a/C2b durch Simulationen . Die Abnahme der glomerulären Filtrationsrate im Fall einer einmal täglichen Dosierung von 4 mg/kg/Tag wurde für C2/C2a/C2b als am größten befunden, gefolgt von Gesamtgentamicin, C1a und C1 .

Hemmung der Proteinsynthese

Gentamicin C2a hat, wie andere Aminoglykoside, die Fähigkeit, die Proteinsynthese in bakteriellen Ribosomen zu hemmen <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.829

Wirkmechanismus

Target of Action

Gentamicin C2a, like other aminoglycosides, primarily targets bacterial ribosomes . These ribosomes are essential for protein synthesis in bacteria, making them an effective target for antibiotics like this compound .

Mode of Action

This compound interacts with the bacterial ribosome, disrupting protein synthesis . This disruption occurs because this compound binds to the ribosome, causing misreading of the genetic code and premature termination of protein synthesis . This ultimately leads to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the bacterial ribosome, this compound disrupts this pathway, leading to the production of faulty proteins and ultimately, bacterial cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is well absorbed following intramuscular administration . It is distributed widely in the body, and it is primarily excreted unchanged in the urine . The clearance of this compound is smaller than that of other gentamicin components, and it exhibits a two-compartment model best described by its pharmacokinetics .

Result of Action

The primary result of this compound’s action is the death of bacterial cells . By disrupting protein synthesis, this compound causes the production of faulty proteins within the bacterial cell . These faulty proteins can interfere with various cellular processes, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, sub-inhibitory concentrations of gentamicin in the environment can select for antibiotic resistance . This suggests that the concentration of this compound in the environment can influence its efficacy and the development of resistance .

Safety and Hazards

Gentamicin C2a may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s important to avoid breathing mist or vapors, and protective gloves should be worn when handling this substance .

Zukünftige Richtungen

While gentamicin C2a is a commonly used antibiotic, its components may have different nephrotoxic potential. Future research could focus on describing the pharmacokinetics and nephrotoxic potential of gentamicin components in neonates . Additionally, optimizing gentamicin dosing in different pediatric age groups using population pharmacokinetics and Monte Carlo simulation could be a future direction .

Eigenschaften

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIWSHGXVLULG-BSBKYKEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208485
Record name Gentamicin C2a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59751-72-3
Record name Gentamicin C2a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C2A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gentamicin C2a
Reactant of Route 2
gentamicin C2a
Reactant of Route 3
gentamicin C2a
Reactant of Route 4
gentamicin C2a
Reactant of Route 5
Reactant of Route 5
gentamicin C2a
Reactant of Route 6
Reactant of Route 6
gentamicin C2a

Q & A

Q1: How is gentamicin C2a biosynthesized, and how does this process differ from the production of its epimer, gentamicin C2?

A1: this compound and C2 are epimers, meaning they differ in the spatial arrangement of atoms around a single carbon atom. Research indicates that both compounds share a common biosynthetic pathway, diverging only in the final steps involving the chirality of the amine group at the C-6' position. []

Q2: How do different Micromonospora strains utilize sisomicin in their biosynthetic pathways, and what does this tell us about the diversity of aminoglycoside biosynthesis?

A2: Research has unveiled intriguing differences in how various Micromonospora strains utilize sisomicin, a related aminoglycoside. Micromonospora sagamiensis, a known producer of gentamicin C1a and sagamicin, exhibits the ability to transform sisomicin into these compounds. [] This transformation involves a crucial (4', 5')-reduction step, followed by 6'-N-methylation. Interestingly, M. sagamiensis does not produce detectable levels of antibiotic G-52 (6'-N-methylsisomicin) during this process. []

Q3: Can microorganisms degrade gentamicin, and what implications does this have for environmental contamination?

A3: Research has demonstrated the ability of bacterial consortia, specifically AMQD4, to degrade gentamicin in both synthetic media and raw gentamicin sewage. [] This finding has significant implications for understanding the fate and persistence of gentamicin in the environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.